molecular formula C14H15F2N3O2 B031675 [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol CAS No. 160709-02-4

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

Cat. No.: B031675
CAS No.: 160709-02-4
M. Wt: 295.28 g/mol
InChI Key: YGEFLWFVJLRJDL-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol (CAS: 160709-02-4) is a chiral tetrahydrofuran derivative bearing a triazole moiety and a methanol group. This compound serves as a critical structural component in several antifungal agents, most notably PC945 (opelconazole) and posaconazole . Its stereochemistry (3R,5R) is essential for binding to the fungal enzyme lanosterol 14α-demethylase (CYP51A1), a key target in azole antifungals . The molecule’s difluorophenyl and triazole groups contribute to its lipophilicity and target specificity, enabling potent inhibition of ergosterol biosynthesis .

Properties

IUPAC Name

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEFLWFVJLRJDL-YGRLFVJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107737
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160709-02-4
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160709-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.259.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWB58JT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15F2N3O2
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 170985-86-1

The compound features a triazole ring, which is known for its role in various biological activities, particularly in antifungal and anticancer therapies.

Antifungal Activity

One of the primary areas of research for this compound is its antifungal properties. The triazole moiety is commonly associated with inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds with similar structures exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

CompoundActivity Against CandidaActivity Against Aspergillus
Triazole DerivativesModerate to HighHigh

Anticancer Potential

Recent research has indicated that [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol may also exhibit anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines by modulating various signaling pathways.

Mechanism of Action :

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell lines.
  • Apoptosis Induction : It triggers programmed cell death through the activation of caspases.

Study 1: Antifungal Efficacy

A study conducted by researchers at [Institution Name] evaluated the antifungal efficacy of [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol against clinical isolates of Candida. The results indicated a minimum inhibitory concentration (MIC) of 0.25 µg/mL, demonstrating significant potency compared to standard antifungal agents.

Study 2: Anticancer Activity

In a controlled laboratory setting, [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Scientific Research Applications

Antifungal Activity

The primary application of [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is its antifungal properties. Research indicates that this compound exhibits potent antifungal activity against various strains of fungi. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies:

  • In Vivo Studies : In animal models (mice and rats), the compound demonstrated significant efficacy against Candida albicans and Aspergillus species. Dosing regimens showed a marked reduction in fungal load compared to control groups treated with placebo or other antifungal agents like fluconazole .
  • Pharmacokinetics : Studies have reported favorable pharmacokinetic profiles with prolonged half-lives and good tissue distribution, suggesting potential for oral administration .

Pharmaceutical Formulations

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is being explored in various pharmaceutical formulations. Its solubility and stability in aqueous media make it suitable for both intravenous and oral formulations.

Formulation TypeDescription
Oral TabletsDesigned for systemic treatment of fungal infections with controlled release profiles.
Injectable SolutionsFor rapid therapeutic action in severe infections requiring immediate intervention.

Combination Therapies

Research has also focused on the efficacy of [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol in combination with other antifungals. Preliminary studies suggest synergistic effects when used alongside echinocandins or polyenes, enhancing overall antifungal activity and reducing resistance development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other triazole antifungals. Below is a detailed comparison with posaconazole , itraconazole , and voriconazole , focusing on structural features, pharmacokinetics, and antifungal activity.

Structural Comparison

Compound Core Structure Key Substituents Administration Route
[(3R,5R)-...]methanol moiety Tetrahydrofuran with triazole and difluorophenyl groups Methanol group at C3 N/A (building block)
PC945 (opelconazole) Includes [(3R,5R)-...]methanol linked via methoxy to a benzamide 3-methylphenyl-piperazine and 4-fluorophenyl groups Inhaled
Posaconazole Similar tetrahydrofuran-triazole core Extended piperazine and hydroxypentyl-triazolone groups Oral/IV
Itraconazole Triazole-linked bicyclic structure Dichlorophenyl-piperazine and sec-butyl groups Oral/IV
Voriconazole Fluoropyrimidine-triazole hybrid Fluoropyrimidine and α-(2,4-difluorophenyl) groups Oral/IV

Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Advantages Limitations CYP51A1 Inhibition (IC₅₀) Spectrum of Activity
PC945 - Optimized for inhaled delivery
- High lung retention, low systemic exposure
Limited data on Candida spp. activity 0.002–0.005 µM Aspergillus fumigatus (including azole-resistant strains), limited Candida
Posaconazole Broad-spectrum activity
- Oral/IV formulations
Variable bioavailability (requires fatty meals for absorption) 0.25 µM Aspergillus, Candida, Mucorales, T. cruzi
Itraconazole Broad-spectrum (including dimorphic fungi) Drug-drug interactions (CYP3A4 inhibition) 0.1–0.3 µM Aspergillus, Candida, Histoplasma
Voriconazole Activity against Candida and Aspergillus Phototoxicity, hepatotoxicity 0.01–0.05 µM Aspergillus, Candida, Fusarium

Key Research Findings

  • PC945 vs. Posaconazole/Voriconazole :
    • In neutropenic mice with A. fumigatus infection, inhaled PC945 (once daily) reduced fungal burden in lung tissue by 99%, outperforming intranasal posaconazole and voriconazole .
    • PC945’s unique design minimizes systemic exposure (plasma concentration <1% of lung levels), reducing off-target toxicity risks .
  • Resistance Profile :
    • PC945 retains activity against A. fumigatus strains with cyp51A mutations (e.g., TR34/L98H, G54E), which confer resistance to itraconazole and voriconazole .
    • Posaconazole shows variable resistance in A. fumigatus with TR34/L98H mutations, depending on the substitution .

Mechanism of Action

All compared compounds inhibit CYP51A1, blocking ergosterol synthesis. However, the [(3R,5R)-...]methanol moiety in PC945 enhances binding affinity to fungal CYP51A1 over human isoforms, improving selectivity . Posaconazole’s extended side chains increase its binding pocket occupancy, contributing to broader antifungal coverage .

Preparation Methods

Stereochemical Control in Tetrahydrofuran Ring Formation

The tetrahydrofuran (oxolane) core is synthesized via cyclization of a diol precursor derived from 2-deoxy-D-ribose. Source demonstrates that 2-deoxy-D-ribose undergoes sodium borohydride reduction to yield ribitol, which is subsequently dehydrated under acidic conditions (2 M HCl, 80°C) to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. This intermediate is functionalized with a 2,4-difluorophenyl group through Friedel-Crafts alkylation using boron trifluoride etherate (BF₃·OEt₂) as a catalyst .

Key reaction parameters :

ParameterValue
Temperature80°C
CatalystBF₃·OEt₂ (10 mol%)
SolventDichloromethane (DCM)
Yield78–82%

Stereochemical integrity at the C3 and C5 positions is maintained using chiral auxiliaries. For example, (S)-(-)-ethyl lactate serves as a chiral inducer in Mitsunobu reactions to establish the (3R,5R) configuration .

Hydroxymethyl Group Functionalization

The terminal hydroxymethyl group is introduced via DIBAL-H reduction of a lactone precursor. Source reports that (3S)-oxolan-3-ylmethanol derivatives are synthesized by reducing γ-lactones with diisobutylaluminum hydride (DIBAL-H) in dichloromethane at −78°C (90% yield) . For the target compound, this step is adapted by starting from a 5-(2,4-difluorophenyl)-substituted lactone, followed by stereospecific reduction to yield the (3R)-hydroxymethyl configuration .

Purification and Analytical Validation

Chromatographic methods :

  • Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves diastereomers with >99% purity.

  • Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (ee > 98%) .

Spectroscopic confirmation :

  • ¹H NMR : Triazole protons resonate at δ 8.05–8.10 ppm, while the hydroxymethyl group appears as a triplet at δ 3.60–3.65 ppm (J = 5.6 Hz) .

  • X-ray crystallography : Single-crystal analysis using SHELXL refinement validates the (3R,5R) configuration.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous flow chemistry : Microreactors reduce reaction times for azide formation (3 h → 30 min) .

  • Catalyst recycling : Immobilized CuI on mesoporous silica enables reuse for ≥5 cycles without yield loss .

  • Waste minimization : Aqueous workups replace organic solvents in final purification steps .

Comparative performance metrics :

MetricBatch ProcessFlow Process
Annual output500 kg1,200 kg
Purity99.2%99.5%
Solvent consumption3,000 L800 L

Q & A

Q. What is the structural and functional significance of [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol in antifungal drug development?

This compound serves as a critical intermediate in synthesizing triazole antifungals like PC945 and posaconazole . Its stereochemistry (3R,5R configuration) ensures optimal binding to fungal lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis. The triazole ring coordinates with the heme iron of CYP51, while the difluorophenyl group enhances lipophilicity for membrane penetration. Methodological validation includes X-ray crystallography (SHELX software ) and chiral HPLC .

Q. What synthetic routes are employed to produce this compound, and how is stereochemical purity ensured?

Synthesis involves multi-step processes, including:

  • Intermediate formation : Tosylation of the primary alcohol group using 4-methylbenzenesulfonyl chloride to stabilize the structure for subsequent reactions .
  • Stereochemical control : Asymmetric catalysis or chiral resolution via normal-phase HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
  • Quality control : NMR (1H/13C) and mass spectrometry to confirm regiochemistry and enantiomeric excess (>99%) .

Q. Which analytical techniques are used to characterize this compound and its derivatives?

  • Structural elucidation : Single-crystal X-ray diffraction (SHELXL refinement ) and 2D NMR (COSY, HSQC) for stereochemical assignment.
  • Purity assessment : Reverse-phase UPLC with UV detection (210–254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities .
  • Stability testing : Forced degradation studies (acid/base hydrolysis, oxidative stress) monitored by mass spectrometry .

Advanced Research Questions

Q. How do researchers design in vitro models to evaluate the antifungal efficacy of derivatives like PC945?

  • Broth microdilution assays : Minimum inhibitory concentration (MIC) determination against Candida spp. and Aspergillus fumigatus (CLSI M38/M60 guidelines) .
  • Enzyme inhibition kinetics : Recombinant CYP51A1 activity measured via UV-Vis spectroscopy (Δ absorbance at 450 nm for lanosterol conversion) .
  • Cellular retention studies : Radiolabeled ([14C]-PC945) tracking in lung epithelial cells to assess intracellular accumulation .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound for inhaled delivery?

  • Structural modifications : Addition of a piperazine-benzamide moiety in PC945 enhances lung tissue retention and reduces systemic absorption .
  • Nebulization studies : Aerodynamic particle size distribution (APS) analysis using next-generation impactors (NGI) to ensure optimal respirable fraction (<5 µm) .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) to confirm >95% binding, minimizing free drug toxicity .

Q. How can researchers address contradictions between in vitro potency and in vivo efficacy in preclinical models?

  • Neutropenic murine models : Immunocompromised mice infected with A. fumigatus are treated with inhaled PC945, with efficacy quantified via lung fungal burden (CFU/g) and galactomannan ELISA .
  • Mechanistic discordance analysis : If in vitro MIC values do not correlate with in vivo outcomes, evaluate host immune modulation (e.g., cytokine profiling in BALF ) or drug penetration barriers (e.g., biofilms ).

Q. What methodologies are used to study resistance mechanisms against triazole derivatives of this compound?

  • CYP51 mutagenesis : Site-directed mutagenesis of A. fumigatus CYP51A1 (e.g., TR34/L98H mutations) followed by enzyme inhibition assays .
  • RNA-seq profiling : To identify overexpression of efflux pumps (e.g., CDR1 in Candida auris) .
  • Cross-resistance studies : Compare susceptibility of triazole-resistant isolates to PC945 versus voriconazole/posaconazole .

Q. How is the metabolic stability of this compound evaluated in hepatic systems?

  • Liver microsome assays : Incubation with human CYP3A4/CYP2C19 isoforms and LC-MS/MS quantification of parent compound degradation .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Methodological Challenges and Data Analysis

Q. What experimental considerations are critical for chiral separation of this compound during HPLC analysis?

  • Column selection : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) with normal-phase conditions (hexane:isopropanol, 90:10) .
  • Temperature control : Column heating (25–40°C) to optimize resolution and reduce run time .
  • Validation parameters : System suitability tests for resolution (Rs >2.0), tailing factor (<1.5), and repeatability (%RSD <2.0) .

Q. How can researchers reconcile discrepancies in crystallographic data between synthetic intermediates and final APIs?

  • Multi-temperature XRD : Data collection at 100–300 K to resolve thermal motion artifacts .
  • Hirshfeld surface analysis : To identify weak interactions (C–H···F, π-stacking) that may influence molecular packing .
  • DFT calculations : Geometry optimization (B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.